molecular formula C9H11ClN2O2S B13208479 4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13208479
M. Wt: 246.71 g/mol
InChI Key: VSKKTYAILWWZHG-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde is a complex organic compound that features a thiazole ring substituted with a chloro group and a hydroxypiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro and hydroxypiperidinyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-hydroxypiperidin-1-YL)-1,3-thiazole-5-carbaldehyde: shares structural similarities with other thiazole derivatives and piperidine-containing compounds.

    Thiazole derivatives: These compounds often exhibit diverse biological activities and are used in drug development.

    Piperidine-containing compounds: Known for their pharmacological properties, these compounds are widely studied in medicinal chemistry.

Uniqueness

The unique combination of the thiazole ring, chloro group, and hydroxypiperidinyl moiety in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

4-chloro-2-(3-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H11ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-2-6(14)4-12/h5-6,14H,1-4H2

InChI Key

VSKKTYAILWWZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=C(S2)C=O)Cl)O

Origin of Product

United States

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